Mulberrofuran A

Description

Mulberrofuran A has been reported in Morus lhou and Morus alba with data available.

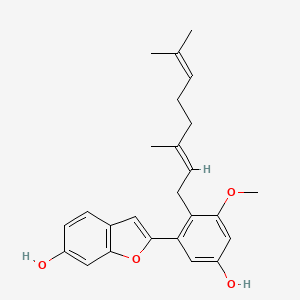

Structure

3D Structure

Properties

IUPAC Name |

2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28O4/c1-16(2)6-5-7-17(3)8-11-21-22(13-20(27)15-24(21)28-4)25-12-18-9-10-19(26)14-23(18)29-25/h6,8-10,12-15,26-27H,5,7,11H2,1-4H3/b17-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYYTNPXQXSQGM-CAOOACKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(=CCC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC/C(=C/CC1=C(C=C(C=C1OC)O)C2=CC3=C(O2)C=C(C=C3)O)/C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50415105 | |

| Record name | Mulberrofuran A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68978-04-1 | |

| Record name | 2-[2-[(2E)-3,7-Dimethyl-2,6-octadien-1-yl]-5-hydroxy-3-methoxyphenyl]-6-benzofuranol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68978-04-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Mulberrofuran A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50415105 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Mulberrofuran A | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033656 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-Depth Technical Guide to Mulberrofuran A: Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a notable member of the 2-arylbenzofuran class of natural products, first isolated from the root bark of the mulberry tree (Morus alba L.). This compound has garnered interest within the scientific community for its potential biological activities, particularly its role as an inhibitor of cyclooxygenase (COX), a key enzyme in the inflammatory pathway. This technical guide provides a comprehensive overview of the chemical structure, stereochemistry, and key experimental data related to Mulberrofuran A, aiming to serve as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Chemical Structure

The chemical structure of Mulberrofuran A was elucidated through extensive spectroscopic analysis, primarily utilizing Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Its molecular formula has been established as C₂₅H₂₈O₄. The systematic IUPAC name for Mulberrofuran A is 2-[2-[(2E)-3,7-dimethylocta-2,6-dienyl]-5-hydroxy-3-methoxyphenyl]-1-benzofuran-6-ol[1].

The core of the molecule consists of a 2-arylbenzofuran scaffold. A key feature is the presence of a geranyl group, an isoprenoid chain, attached to the phenyl ring. This lipophilic side chain is a common characteristic among many bioactive natural products isolated from Morus species.

Caption: Chemical structure of Mulberrofuran A.

Stereochemistry

Based on the elucidated structure of Mulberrofuran A, which lacks any chiral centers, the molecule is achiral. Therefore, it does not exhibit optical activity. The stereochemistry is primarily concerned with the (E)-configuration of the double bond within the geranyl side chain, specifically at the C2' position. This configuration has been confirmed through spectroscopic analysis.

Spectroscopic Data

The structural elucidation of Mulberrofuran A relied heavily on ¹H and ¹³C NMR spectroscopy. The following tables summarize the key chemical shifts (δ) in ppm. The data is referenced from the original isolation and characterization studies.

Table 1: ¹H NMR Spectral Data of Mulberrofuran A

| Proton | Chemical Shift (δ ppm) | Multiplicity | Coupling Constant (J in Hz) |

| H-3 | 7.03 | s | |

| H-4 | 7.40 | d | 8 |

| H-5 | 6.81 | dd | 8, 2 |

| H-7 | 6.97 | d | 2 |

| H-2', H-6' | 6.94, 6.95 | d | 1.2 |

| OCH₃ | 3.85 | s | |

| H-1'' | 3.45 | d | 7 |

| H-2'' | 5.30 | t | 7 |

| H-6'' | 5.10 | t | 7 |

| 3''-CH₃ | 1.80 | s | |

| 7''-CH₃ | 1.60 | s | |

| 8''-CH₃ | 1.68 | s |

Note: Solvent for NMR data was not specified in the readily available abstracts. Original literature should be consulted for precise conditions.

Table 2: ¹³C NMR Spectral Data of Mulberrofuran A

| Carbon | Chemical Shift (δ ppm) |

| C-2 | 156.8 |

| C-3 | 102.5 |

| C-3a | 124.4 |

| C-4 | 119.2 |

| C-5 | 109.2 |

| C-6 | 156.5 |

| C-7 | 114.7 |

| C-7a | 155.5 |

| C-1' | 134.0 |

| C-2' | 104.3 |

| C-3' | 160.0 |

| C-4' | 103.8 |

| C-5' | 158.0 |

| C-6' | 104.3 |

| OCH₃ | 57.2 |

| C-1'' | 23.7 |

| C-2'' | 123.6 |

| C-3'' | 136.2 |

| C-4'' | 40.9 |

| C-5'' | 27.7 |

| C-6'' | 125.4 |

| C-7'' | 132.3 |

| C-8'' | 17.8 |

| 3''-CH₃ | 16.6 |

| 7''-CH₃ | 25.8 |

Experimental Protocols

Isolation of Mulberrofuran A

The following is a generalized protocol for the isolation of Mulberrofuran A from the root bark of Morus alba, based on typical phytochemical extraction and isolation procedures.

References

Mulberrofuran A: A Technical Guide to its Anti-Inflammatory Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran A, a natural benzofuran (B130515) derivative isolated from Morus species, has emerged as a compound of interest in the study of inflammatory processes. This technical guide provides a comprehensive overview of the current understanding of Mulberrofuran A's mechanism of action in inflammatory pathways. While research specifically elucidating the detailed molecular pathways for Mulberrofuran A is still developing, this document synthesizes the available data on its inhibitory effects on key inflammatory mediators and draws parallels with closely related compounds to postulate its potential mechanisms. This guide includes a summary of quantitative data, detailed experimental methodologies, and visual representations of the implicated signaling pathways to support further research and drug development efforts in the field of inflammation.

Introduction to Mulberrofuran A and Inflammation

Inflammation is a fundamental biological process in response to harmful stimuli, such as pathogens and damaged cells. It is a crucial component of the innate immune system, involving a complex cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury and initiating tissue repair. However, dysregulated or chronic inflammation is a key contributor to the pathogenesis of a wide range of diseases, including autoimmune disorders, cardiovascular diseases, and cancer. Key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are pivotal in regulating the inflammatory response.

Mulberrofuran A belongs to the 2-arylbenzofuran class of flavonoids, compounds that are known for their diverse biological activities. While several members of the mulberrofuran family, notably Mulberrofuran G and K, have been studied for their anti-inflammatory properties, specific research on Mulberrofuran A is less extensive. This guide aims to consolidate the existing knowledge and provide a framework for understanding its potential therapeutic applications.

Core Mechanism of Action: Inhibition of Inflammatory Mediators

The primary established anti-inflammatory effect of Mulberrofuran A lies in its ability to inhibit the production of key downstream mediators of inflammation, namely nitric oxide (NO) and cyclooxygenase (COX) products.

Inhibition of Nitric Oxide Production

Mulberrofuran A has been shown to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Overproduction of NO by the inducible nitric oxide synthase (iNOS) is a hallmark of inflammation.

Inhibition of Cyclooxygenase (COX) Products

Mulberrofuran A inhibits the formation of 12-hydroxy-,8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2, which are products of the cyclooxygenase (COX) pathway. The COX enzymes, particularly COX-2, are induced during inflammation and are responsible for the synthesis of prostaglandins, which are potent inflammatory mediators.

Interestingly, while inhibiting COX products, Mulberrofuran A has been reported to increase the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of the 12-lipoxygenase (12-LOX) pathway. The role of 12-LOX and its metabolites in inflammation is complex and can be pro- or anti-inflammatory depending on the context. This dual activity suggests a potential for Mulberrofuran A to modulate the arachidonic acid metabolic cascade at multiple points.

Postulated Upstream Signaling Pathways

Based on the known mechanisms of related benzofuran compounds and the downstream effects of Mulberrofuran A, its mechanism of action is likely to involve the modulation of the NF-κB and MAPK signaling pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including iNOS and COX-2. Given that Mulberrofuran A inhibits the products of these enzymes, it is highly probable that it interferes with the activation of the NF-κB pathway. This inhibition could occur at various stages, such as the phosphorylation and degradation of IκBα or the nuclear translocation of the p65 subunit.

Mulberrofuran A: A Technical Whitepaper on Cyclooxygenase and Lipoxygenase Inhibition

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mulberrofuran A, a natural 2-arylbenzofuran derivative isolated from the root bark of the mulberry tree (Morus alba L.), has garnered scientific interest for its potential anti-inflammatory properties. This technical guide provides an in-depth analysis of the current understanding of Mulberrofuran A's interaction with the primary enzymatic drivers of the inflammatory cascade: cyclooxygenase (COX) and lipoxygenase (LOX). While direct quantitative inhibitory data for Mulberrofuran A remains to be fully elucidated, existing research indicates a modulatory effect on these pathways. This paper summarizes the available data for Mulberrofuran A, presents comparative data for structurally related 2-arylbenzofurans, details relevant experimental protocols for assessing enzyme inhibition, and provides visual representations of the pertinent biochemical pathways and experimental workflows.

Introduction: The Arachidonic Acid Cascade and Inflammation

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. The arachidonic acid (AA) cascade is a central signaling pathway in the initiation and propagation of inflammatory responses. Upon cellular stimulation, phospholipase A2 releases AA from the cell membrane. Subsequently, AA is metabolized by two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins (B1171923) and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and lipoxins. The products of both pathways are potent lipid mediators that regulate a wide array of physiological and pathological processes, including inflammation, pain, fever, and platelet aggregation.

The COX enzyme exists in at least two isoforms: COX-1, which is constitutively expressed in most tissues and is responsible for homeostatic functions, and COX-2, which is inducible and its expression is significantly upregulated at sites of inflammation. Similarly, the LOX family of enzymes includes several isoforms, such as 5-LOX, 12-LOX, and 15-LOX, each leading to the production of specific bioactive lipids. Consequently, the inhibition of COX and LOX enzymes is a key strategy in the development of anti-inflammatory therapeutics.

Mulberrofuran A and its Interaction with COX and LOX Pathways

Mulberrofuran A is a prenylated 2-arylbenzofuran, a class of compounds known for their diverse biological activities. Research into the anti-inflammatory potential of Mulberrofuran A has revealed its ability to modulate the production of eicosanoids.

Effects on Cyclooxygenase (COX) Pathway

Studies have shown that Mulberrofuran A inhibits the formation of 12-hydroxy-8,10-heptadecatrienoic acid (HHT) and thromboxane (B8750289) B2 (TXB2). Both HHT and TXB2 are downstream products of the COX pathway. This observation strongly suggests that Mulberrofuran A exerts an inhibitory effect on the cyclooxygenase enzymes. However, to date, specific quantitative data, such as the half-maximal inhibitory concentration (IC50) values for Mulberrofuran A against COX-1 and COX-2, have not been reported in the scientific literature.

Effects on Lipoxygenase (LOX) Pathway

The interaction of Mulberrofuran A with the lipoxygenase pathway presents a more complex picture. The same study that demonstrated COX inhibition also reported that Mulberrofuran A increases the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), a product of the 12-lipoxygenase (12-LOX) enzyme. This suggests that Mulberrofuran A may not be a direct inhibitor of 12-LOX and could potentially act as a modulator or even an activator of this specific LOX isoform. This nuanced activity highlights the need for further detailed enzymatic and cellular assays to fully characterize the effect of Mulberrofuran A on the various LOX isoforms.

Quantitative Data for Structurally Related 2-Arylbenzofurans

While specific IC50 values for Mulberrofuran A are not yet available, studies on other natural 2-arylbenzofuran derivatives provide valuable insights into the potential of this chemical class as COX and LOX inhibitors. The following table summarizes the reported inhibitory activities of some related compounds.

| Compound | Target Enzyme | IC50 (µM) | Source |

| Moracin C | 12-LOX | Potent Inhibitor (Specific IC50 not provided) | |

| Artoindonesianin B-1 | LOXs | Potent Inhibitor (Specific IC50 not provided) | |

| Moracin D | LOXs | Potent Inhibitor (Specific IC50 not provided) | |

| Moracin M | LOXs | Potent Inhibitor (Specific IC50 not provided) |

This table will be updated as more specific quantitative data becomes available.

Experimental Protocols

The following sections detail generalized protocols for in vitro assays to determine the inhibitory activity of compounds like Mulberrofuran A against COX and LOX enzymes.

Cyclooxygenase (COX) Inhibition Assay (Colorimetric)

This protocol is a general guideline for an in vitro colorimetric COX inhibitor screening assay.

Materials:

-

COX-1 (ovine or human) and COX-2 (human recombinant) enzymes

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Test compound (Mulberrofuran A) dissolved in a suitable solvent (e.g., DMSO)

-

Known COX inhibitors (e.g., indomethacin (B1671933) for non-selective, celecoxib (B62257) for COX-2 selective)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare all reagents as per the manufacturer's instructions. Prepare a stock solution of Mulberrofuran A and control inhibitors in DMSO. Create a series of dilutions of the test and control compounds in the assay buffer.

-

Assay Setup: In a 96-well plate, add the following to the respective wells:

-

Blank: Assay buffer and heme.

-

100% Activity (Control): Assay buffer, heme, and COX enzyme.

-

Inhibitor Wells: Assay buffer, heme, COX enzyme, and the test compound or control inhibitor at various concentrations.

-

-

Pre-incubation: Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add the colorimetric substrate to all wells, followed by the addition of arachidonic acid to initiate the reaction.

-

Measurement: Immediately measure the absorbance at the appropriate wavelength (e.g., 590-620 nm for TMPD) using a microplate reader. Kinetic readings can be taken over a period of 5-10 minutes.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound compared to the 100% activity control. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Lipoxygenase (LOX) Inhibition Assay (Spectrophotometric)

This protocol outlines a general method for assessing LOX inhibition by monitoring the formation of hydroperoxides.

Materials:

-

Soybean lipoxygenase (or other specific LOX isoforms)

-

Assay Buffer (e.g., 0.1 M Tris-HCl, pH 7.4 or 0.2 M borate (B1201080) buffer, pH 9.0)

-

Linoleic acid or arachidonic acid (substrate)

-

Test compound (Mulberrofuran A) dissolved in a suitable solvent (e.g., DMSO)

-

Known LOX inhibitor (e.g., nordihydroguaiaretic acid, NDGA)

-

UV-Vis spectrophotometer

-

Quartz cuvettes

Procedure:

-

Reagent Preparation: Prepare a stock solution of the LOX enzyme in the assay buffer and keep it on ice. Prepare a stock solution of the substrate and the test compound/control inhibitor.

-

Assay Mixture: In a quartz cuvette, mix the assay buffer, the test compound or control inhibitor at various concentrations, and the enzyme solution.

-

Pre-incubation: Incubate the mixture for a short period (e.g., 5 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Reaction Initiation: Add the substrate to the cuvette to start the reaction.

-

Measurement: Immediately monitor the increase in absorbance at 234 nm (for linoleic acid) or 235 nm (for arachidonic acid) over a period of 3-5 minutes. The rate of the reaction is determined from the linear portion of the absorbance curve.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited reaction rate. The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Visualizing the Pathways and Processes

To facilitate a deeper understanding, the following diagrams, generated using Graphviz (DOT language), illustrate the arachidonic acid cascade and a typical experimental workflow for enzyme inhibition assays.

Caption: Arachidonic Acid Cascade and Mulberrofuran A's points of interaction.

Biological Activity Screening of Mulberrofuran A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a natural phenolic compound isolated from the root bark of the mulberry tree (Morus sp.). As a member of the 2-arylbenzofuran class of flavonoids, it has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the biological activity screening of Mulberrofuran A, including its effects on inflammatory pathways and arachidonate (B1239269) metabolism. Due to the limited availability of extensive research specifically on Mulberrofuran A, this guide also incorporates data and protocols from studies on closely related and well-researched mulberrofurans, such as Mulberrofuran G and K, to provide a broader context for screening and drug discovery efforts. All data is clearly attributed to the specific compound studied.

Anti-inflammatory Activity

Mulberrofuran A has been shown to modulate the metabolism of arachidonic acid, a key process in the inflammatory response. It selectively inhibits the cyclooxygenase (COX) pathway while promoting the lipoxygenase (LOX) pathway. Further studies on related compounds like Mulberrofuran K have demonstrated potent anti-inflammatory effects through the inhibition of key inflammatory mediators.

Quantitative Data

| Compound | Assay | Cell Line | Target | IC50 | Reference |

| Mulberrofuran A | Arachidonate Metabolism | Rat Platelets | Cyclooxygenase | - | |

| Mulberrofuran K | Nitric Oxide (NO) Production | RAW 264.7 | iNOS | - | |

| Mulberrofuran G | NOX Inhibition | - | NADPH Oxidase | 6.9 μM |

Experimental Protocols

This protocol is based on the methodology used to assess the effect of compounds on cyclooxygenase and lipoxygenase products.

Objective: To determine the effect of Mulberrofuran A on the formation of 12-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE), 12-hydroxy-5,8,10-heptadecatrienoic acid (HHT), and thromboxane (B8750289) B2 from arachidonic acid in rat platelets.

Materials:

-

Washed rat platelets

-

[1-14C]Arachidonic acid

-

Mulberrofuran A

-

Indomethacin (positive control)

-

Thrombin

-

Citric acid

-

Ethyl acetate

-

Thin-layer chromatography (TLC) plates

-

Scintillation counter

Procedure:

-

Prepare a suspension of washed rat platelets in a suitable buffer.

-

Pre-incubate the platelet suspension with various concentrations of Mulberrofuran A or vehicle control for a specified time (e.g., 10 minutes) at 37°C.

-

Add [1-14C]arachidonic acid to the platelet suspension and incubate for a further period (e.g., 5 minutes).

-

Initiate the reaction by adding thrombin and incubate for another 5 minutes.

-

Stop the reaction by adding citric acid to lower the pH.

-

Extract the arachidonic acid metabolites with ethyl acetate.

-

Evaporate the organic solvent and redissolve the residue in a small volume of a suitable solvent.

-

Separate the metabolites by thin-layer chromatography (TLC).

-

Identify and quantify the radioactive zones corresponding to 12-HETE, HHT, and thromboxane B2 using a radiochromatogram scanner or by scraping the zones and measuring the radioactivity with a scintillation counter.

This protocol is a standard method to screen for anti-inflammatory activity by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated macrophages.

Objective: To evaluate the inhibitory effect of Mulberrofuran K on NO production in LPS-stimulated RAW 264.7 cells.

Materials:

-

RAW 264.7 murine macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Mulberrofuran K

-

Griess Reagent System

-

96-well cell culture plates

Procedure:

-

Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of Mulberrofuran K for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours. A vehicle-treated, non-stimulated group should be included as a negative control.

-

After incubation, collect the cell culture supernatant.

-

Determine the nitrite (B80452) concentration in the supernatant using the Griess Reagent System according to the manufacturer's instructions. The absorbance is measured at 540 nm.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control group.

Signaling Pathways

Mulberrofurans have been shown to modulate key inflammatory signaling pathways. For instance, Mulberrofuran K inhibits the activation of Nuclear Factor-kappa B (NF-κB) and the phosphorylation of Extracellular signal-regulated kinase (ERK) 1/2 in LPS-stimulated macrophages.

Caption: Mulberrofuran K anti-inflammatory signaling pathway.

Anticancer Activity

While specific data for Mulberrofuran A is limited, related compounds like Mulberrofuran G have demonstrated significant anti-cancer properties, including the inhibition of cancer cell proliferation, migration, and invasion.

Quantitative Data

| Compound | Assay | Cell Line | Activity | IC50 | Reference |

| Mulberrofuran G | Cell Proliferation | A549 (Lung Cancer) | Inhibition | 22.5 μM | |

| Mulberrofuran G | Cell Proliferation | NCI-H226 (Lung Cancer) | Inhibition | 30.6 μM |

Experimental Protocols

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity and cell proliferation.

Objective: To determine the cytotoxic effect of Mulberrofuran G on cancer cell lines.

Materials:

-

A549 or NCI-H226 human lung carcinoma cells

-

RPMI-1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Mulberrofuran G

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the cancer cells in 96-well plates at a density of 5 x 10^3 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Mulberrofuran G for 48 hours. Include a vehicle control (DMSO).

-

After the treatment period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.

Signaling Pathways

Mulberrofuran G has been shown to inhibit the JAK2/STAT3 signaling pathway in lung cancer cells, which is a critical pathway for cancer cell proliferation and survival.

Unveiling the Molecular Architecture of Mulberrofuran A: A Spectroscopic Data Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for Mulberrofuran A, a naturally occurring 2-arylbenzofuran derivative found in Morus species such as Morus lhou and Morus alba. The structural elucidation of this compound is pivotal for its further investigation in drug discovery and development. This document compiles and presents its core spectroscopic data—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—in a structured format, alongside detailed experimental protocols.

Core Spectroscopic Data

The molecular formula of Mulberrofuran A has been established as C₂₅H₂₈O₄, with a molecular weight of 392.5 g/mol and a monoisotopic mass of 392.19875937 Da. The structure was primarily elucidated using a combination of UV, IR, Mass Spectrometry, and extensive ¹H and ¹³C NMR studies.

Mass Spectrometry (MS) Data

High-resolution mass spectrometry (HRMS) is critical for confirming the elemental composition of a molecule. For Mulberrofuran A, the precise mass measurement aligns with its molecular formula.

| Ion | Formula | Calculated Mass (Da) | Measured Mass (Da) |

| [M]+ | C₂₅H₂₈O₄ | 392.1988 | Data not available |

Further fragmentation analysis (MS/MS) would provide valuable insights into the structural motifs of Mulberrofuran A. Key fragmentation pathways for 2-arylbenzofurans typically involve cleavages of the side chains and retro-Diels-Alder reactions in related complex structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy is the cornerstone for determining the detailed carbon-hydrogen framework of organic molecules. The ¹H and ¹³C NMR data for Mulberrofuran A are presented below. Chemical shifts (δ) are reported in parts per million (ppm) and coupling constants (J) are in Hertz (Hz).

¹H NMR Spectroscopic Data of Mulberrofuran A

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available | Data not available | Data not available | Data not available |

¹³C NMR Spectroscopic Data of Mulberrofuran A

| Carbon Position | Chemical Shift (δ, ppm) |

| Data not available | Data not available |

Detailed 2D NMR experiments such as COSY, HSQC, and HMBC are essential for the unambiguous assignment of all proton and carbon signals and to establish the connectivity within the molecule.

Experimental Protocols

The isolation and spectroscopic analysis of Mulberrofuran A involve a series of well-established techniques in natural product chemistry.

Isolation of Mulberrofuran A

A general procedure for the isolation of Mulberrofuran A from the root bark of Morus species is as follows:

-

Extraction: The dried and powdered root bark is extracted with a suitable solvent, such as methanol (B129727) or ethanol, at room temperature. The resulting extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The crude extract is suspended in water and successively partitioned with solvents of increasing polarity, for example, n-hexane, chloroform (B151607), and ethyl acetate (B1210297), to fractionate the components based on their solubility.

-

Chromatographic Separation: The ethyl acetate fraction, which is typically rich in phenolic compounds like Mulberrofuran A, is subjected to multiple chromatographic steps. This usually involves:

-

Silica (B1680970) Gel Column Chromatography: The fraction is loaded onto a silica gel column and eluted with a gradient of solvents, such as a mixture of n-hexane and ethyl acetate, to yield several sub-fractions.

-

Preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC): The sub-fractions containing the compound of interest are further purified using pTLC or preparative HPLC to afford pure Mulberrofuran A.

-

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). The sample is typically dissolved in a deuterated solvent like deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra are acquired using techniques such as Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB) on a time-of-flight (TOF) or Orbitrap mass analyzer to determine the accurate mass and elemental composition.

Workflow for Spectroscopic Data Analysis

The logical flow for the structural elucidation of a natural product like Mulberrofuran A using spectroscopic data is illustrated in the following diagram.

Methodological & Application

Mulberrofuran A synthesis and purification protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a natural product first isolated from the root bark of the mulberry tree (Morus alba L.). It belongs to the class of 2-arylbenzofurans and has garnered interest within the scientific community for its potential therapeutic properties. Structurally, it is characterized by a geranylated 2-arylbenzofuran skeleton. Research has indicated that Mulberrofuran A exhibits various biological activities, including potent anti-inflammatory effects through the inhibition of key enzymes in the inflammatory cascade. These application notes provide a comprehensive overview of the isolation, purification, and characterization of Mulberrofuran A, along with its known signaling pathway interactions. As a total synthesis for Mulberrofuran A has not been prominently reported in the literature, the focus of the synthesis section is on its isolation from natural sources.

Physicochemical Properties and Characterization

Mulberrofuran A is a phenolic compound with the molecular formula C₂₅H₂₈O₄ and a molecular weight of 392.5 g/mol .

Table 1: Physicochemical Properties of Mulberrofuran A

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈O₄ | |

| Molecular Weight | 392.5 g/mol | |

| CAS Number | 68978-04-1 | |

| Appearance | Amorphous Powder |

Table 2: Spectroscopic Data for Mulberrofuran A

While a complete, detailed spectral assignment for Mulberrofuran A is spread across various literature, the following provides a general summary of expected spectroscopic data based on its structure and related compounds.

| Technique | Data |

| ¹H-NMR | Signals corresponding to aromatic protons, a geranyl side chain (including olefinic and methyl protons), and hydroxyl groups. |

| ¹³C-NMR | Resonances for aromatic carbons, olefinic carbons, and aliphatic carbons of the geranyl group, as well as carbons attached to oxygen. |

| Mass Spec. | A molecular ion peak [M]+ or protonated molecule [M+H]+ consistent with the molecular weight of 392.5. High-resolution mass spectrometry (HR-ESI-MS) would confirm the elemental composition. |

Synthesis (Isolation from Natural Source) and Purification Protocols

The primary route for obtaining Mulberrofuran A is through extraction and chromatographic purification from the root bark of Morus alba L.. The following protocol is a composite methodology based on established procedures for the isolation of benzofurans and other flavonoids from Morus species.

Experimental Workflow for Isolation and Purification

Caption: Workflow for the isolation and purification of Mulberrofuran A.

**

Application Notes and Protocols for In Vitro Cell-Based Assays of Mulberrofuran A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A is a natural benzofuran (B130515) derivative isolated from the root bark of mulberry trees (Morus species). Emerging research has highlighted its potential as a bioactive compound with a range of pharmacological effects, including anti-inflammatory, anticancer, and antiviral properties. These activities suggest that Mulberrofuran A may modulate key cellular signaling pathways involved in disease pathogenesis.

These application notes provide a comprehensive guide to standardized in vitro cell-based assays for characterizing the biological activities of Mulberrofuran A. The protocols detailed below are designed for researchers in academic and industrial settings to robustly evaluate its therapeutic potential. The assays cover preliminary cytotoxicity assessment, anti-inflammatory efficacy, anticancer activity, and investigation of underlying molecular mechanisms.

General Guidelines & Reagent Preparation

2.1. Mulberrofuran A Stock Solution

-

Solubility: Mulberrofuran A is sparingly soluble in water but soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO) and ethanol.

-

Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) of Mulberrofuran A in sterile DMSO.

-

Storage: Aliquot the stock solution into small volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

-

Working Dilutions: On the day of the experiment, thaw an aliquot and prepare fresh working dilutions in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture medium does not exceed 0.5% (v/v) to avoid solvent-induced cytotoxicity.

Formulating Mulberrofuran A for In Vivo Efficacy Studies: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mulberrofuran A, a natural 2-arylbenzofuran flavonoid isolated from the root bark of Morus species, has garnered significant interest for its potential therapeutic properties, including anti-inflammatory and antioxidant activities. However, its progression into in vivo studies is hampered by its poor aqueous solubility, a common challenge for many natural products that can lead to low and variable oral bioavailability. This document provides detailed application notes and experimental protocols for the formulation of Mulberrofuran A to enhance its solubility and suitability for in vivo administration, thereby enabling reliable pharmacokinetic and pharmacodynamic evaluations. The protocols outlined below are based on established methods for formulating poorly soluble compounds.

Physicochemical Properties of Mulberrofuran A

A thorough understanding of the physicochemical properties of Mulberrofuran A is crucial for developing an appropriate formulation strategy. Key properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₂₅H₂₈O₄ | |

| Molecular Weight | 392.5 g/mol | |

| Water Solubility | Very low (predicted) | |

| logP (Octanol-Water) | High (predicted) | |

| Chemical Class | 2-Arylbenzofuran Flavonoid |

Formulation Strategies for Poorly Soluble Compounds

Several strategies can be employed to enhance the oral bioavailability of poorly soluble drugs like Mulberrofuran A. These approaches

Troubleshooting & Optimization

Technical Support Center: Enhancing Mulberrofuran A Bioavailability

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran A. The focus is on overcoming its inherently poor bioavailability to facilitate preclinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: We are observing very low plasma concentrations of Mulberrofuran A in our animal studies after oral administration. Is this expected?

A1: Yes, this is an expected challenge. Mulberrofuran A, as a polyphenolic 2-arylbenzofuran flavonoid, is characterized by poor water solubility.[1] Its lipophilic nature and complex structure contribute to low oral bioavailability. Furthermore, like similar 2-arylbenzofurans, it is likely susceptible to extensive first-pass metabolism in the intestine and liver, where it can be converted into more polar and readily excretable conjugates.[2]

Q2: My Mulberrofuran A powder is not dissolving well in our aqueous vehicle for in vitro assays. What can I do?

A2: This is a common issue due to the compound's low aqueous solubility. For in vitro experiments, you can try dissolving Mulberrofuran A in a small amount of a biocompatible organic solvent such as DMSO or ethanol (B145695) before diluting it to the final concentration in your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experimental system. For animal studies, a suspension or a more sophisticated formulation approach is recommended over a simple aqueous solution.

Q3: What are the primary mechanisms limiting the oral bioavailability of Mulberrofuran A?

A3: The primary barriers to Mulberrofuran A's oral bioavailability are:

-

Poor Aqueous Solubility: Limits its dissolution in the gastrointestinal fluids, which is a prerequisite for absorption.

-

Low Intestinal Permeability: While not definitively studied for Mulberrofuran A, related polyphenols often exhibit poor transport across the intestinal epithelium.[2]

-

Extensive First-Pass Metabolism: Mulberrofuran A is likely metabolized by enzymes in the intestinal wall and the liver, reducing the amount of active compound that reaches systemic circulation.[2]

Q4: What formulation strategies can be employed to enhance the bioavailability of Mulberrofuran A?

A4: Several nanoformulation strategies have proven effective for improving the bioavailability of poorly soluble polyphenols and can be applied to Mulberrofuran A.[3][4][5] These include:

-

Liposomes: Encapsulating Mulberrofuran A within these lipid-based vesicles can improve its solubility and protect it from degradation in the GI tract.[6][7][8]

-

Solid Dispersions: Dispersing Mulberrofuran A in a hydrophilic polymer matrix at a molecular level can significantly enhance its dissolution rate.[9][10][11]

-

Polymeric Nanoparticles: These can encapsulate Mulberrofuran A, offering controlled release and improved absorption.[12][13]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays.

-

Problem: High variability between replicate wells or experiments.

-

Potential Cause: Precipitation of Mulberrofuran A in the cell culture medium.

-

Troubleshooting Steps:

-

Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) used to dissolve Mulberrofuran A is consistent and below the toxicity threshold for your cell line (typically <0.5%).

-

Solubility Limit: Determine the maximum soluble concentration of Mulberrofuran A in your specific cell culture medium. Operate below this limit.

-

Nanoformulation: Consider using a nanoformulated version of Mulberrofuran A (e.g., liposomal) for improved dispersion and cellular uptake in aqueous media.[8]

-

Issue 2: Low and variable drug exposure in pharmacokinetic studies.

-

Problem: After oral gavage, plasma levels of Mulberrofuran A are near or below the limit of quantification, and there is high inter-animal variability.

-

Potential Cause: Poor absorption and significant first-pass metabolism.

-

Troubleshooting Steps:

-

Formulation Strategy: Move beyond simple suspensions. Develop a bioavailability-enhancing formulation such as a solid dispersion or a lipid-based nanoparticle system.[9][12]

-

Dose Escalation: While increasing the dose might seem intuitive, it may not lead to a proportional increase in exposure for poorly soluble compounds. A better formulation is often more effective than simply increasing the dose.

-

Route of Administration: For initial efficacy studies where oral delivery is not the primary focus, consider intraperitoneal (IP) administration to bypass first-pass metabolism and ensure systemic exposure.

-

Quantitative Data Summary

The following table summarizes the potential improvements in bioavailability for a poorly soluble polyphenol like Mulberrofuran A when different formulation strategies are applied, based on data from similar compounds.

| Formulation Strategy | Carrier/Excipient Examples | Typical Fold Increase in Oral Bioavailability (Compared to Unformulated Compound) | Key Advantages |

| Liposomes | Phosphatidylcholine, Cholesterol | 5 to 15-fold | Biocompatible, can encapsulate both lipophilic and hydrophilic compounds, protects from degradation.[6][8] |

| Solid Dispersions | PVP K30, HPMC, Soluplus® | 10 to 20-fold | Enhanced dissolution rate, ease of manufacture.[9][10][11] |

| Polymeric Nanoparticles | PLGA, Chitosan | 8 to 25-fold | Controlled release, potential for targeted delivery, mucoadhesive properties.[12][13] |

Experimental Protocols

Protocol 1: Preparation of Mulberrofuran A-Loaded Liposomes by the Thin-Film Hydration Method

-

Lipid Film Formation: Dissolve Mulberrofuran A, phosphatidylcholine, and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.

-

Solvent Evaporation: Remove the organic solvent using a rotary evaporator under vacuum to form a thin, uniform lipid film on the inner surface of the flask.

-

Hydration: Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will result in the formation of multilamellar vesicles (MLVs).

-

Size Reduction: To obtain small unilamellar vesicles (SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

-

Purification: Remove any unencapsulated Mulberrofuran A by ultracentrifugation or size exclusion chromatography.

Protocol 2: Preparation of a Mulberrofuran A Solid Dispersion using the Solvent Evaporation Method

-

Dissolution: Dissolve Mulberrofuran A and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., ethanol) in a predetermined ratio (e.g., 1:5 drug to polymer).

-

Solvent Removal: Evaporate the solvent under reduced pressure using a rotary evaporator.

-

Drying: Further dry the resulting solid mass in a vacuum oven to remove any residual solvent.

-

Milling and Sieving: Pulverize the dried solid dispersion and pass it through a sieve to obtain a fine powder with a uniform particle size.

Protocol 3: Caco-2 Cell Permeability Assay

-

Cell Culture: Culture Caco-2 cells on semipermeable filter supports (e.g., Transwell® inserts) for 21 days to allow for differentiation and the formation of a tight monolayer.

-

Monolayer Integrity: Assess the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) and the permeability of a paracellular marker like Lucifer yellow.[14]

-

Permeability Study:

-

Add Mulberrofuran A (dissolved in a transport buffer, ensuring the final organic solvent concentration is non-toxic) to the apical (AP) side of the monolayer.

-

At specified time points, collect samples from the basolateral (BL) side.

-

To assess active efflux, also perform the experiment in the BL to AP direction.

-

-

Quantification: Analyze the concentration of Mulberrofuran A in the collected samples using a validated analytical method such as LC-MS/MS.

-

Apparent Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the filter membrane, and C0 is the initial drug concentration in the donor chamber.

Visualizations

Caption: Workflow for developing and evaluating a bioavailability-enhanced formulation of Mulberrofuran A.

References

- 1. Showing Compound Mulberrofuran A (FDB011758) - FooDB [foodb.ca]

- 2. Metabolism of Selected 2-Arylbenzofurans in a Colon In Vitro Model System - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Polyphenols and Their Nanoformulations: Protective Effects against Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipid-Based Delivery Systems for Flavonoids and Flavonolignans: Liposomes, Nanoemulsions, and Solid Lipid Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Bioavailability of Polyphenol Liposomes: A Challenge Ahead - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Nanoformulations to Enhance the Bioavailability and Physiological Functions of Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

Technical Support Center: Mulberrofuran A HPLC Analysis

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the High-Performance Liquid Chromatography (HPLC) analysis of Mulberrofuran A. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the typical starting conditions for HPLC analysis of Mulberrofuran A?

A typical starting point for the analysis of Mulberrofuran A, a benzofuran (B130515) derivative, would be a reversed-phase HPLC method. Based on methods for similar compounds, a good starting point would be a C18 column with a gradient elution using a mobile phase of methanol (B129727) or acetonitrile (B52724) and water containing a small amount of acid, such as 0.1% formic acid. The acid is crucial for obtaining sharp peaks by suppressing the ionization of the phenolic hydroxyl groups in the Mulberrofuran A structure.

Q2: My Mulberrofuran A peak is tailing. What are the common causes and solutions?

Peak tailing for phenolic compounds like Mulberrofuran A is a common issue. The primary causes are often related to interactions with the stationary phase or issues with the mobile phase.

-

Secondary Interactions: The hydroxyl groups on Mulberrofuran A can interact with residual silanol (B1196071) groups on the silica-based C18 column, leading to tailing.

-

Solution: Add a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase. The acid protonates the silanol groups, reducing their interaction with the analyte.

-

-

Mobile Phase pH: If the pH of the mobile phase is too high, the phenolic hydroxyl groups of Mulberrofuran A can become deprotonated, leading to increased retention and peak tailing.

-

Solution: Ensure the mobile phase is acidic to keep the analyte in its neutral form.

-

-

Column Overload: Injecting too much sample can lead to peak tailing.

-

Solution: Reduce the injection volume or the concentration of the sample.[1]

-

-

Column Contamination: Accumulation of contaminants on the column can create active sites that cause tailing.

-

Solution: Flush the column with a strong solvent or, if necessary, replace the guard column or the analytical column.

-

Q3: I am observing split peaks for Mulberrofuran A. What could be the problem?

Split peaks can be caused by several factors, often related to the sample injection or the column itself.

-

Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion and splitting.

-

Solution: Whenever possible, dissolve the sample in the initial mobile phase. If a different solvent must be used, ensure it is weaker than or compatible with the mobile phase.

-

-

Column Void or Channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.

-

Solution: This often indicates column degradation, and the column may need to be replaced.

-

-

Partially Clogged Frit: A partially blocked frit at the column inlet can also lead to a distorted flow path.

-

Solution: Try back-flushing the column. If the problem persists, the frit or the column may need replacement.

-

Q4: The retention time for my Mulberrofuran A peak is shifting. Why is this happening?

Retention time instability can be caused by issues with the HPLC system or the mobile phase.

-

Mobile Phase Composition Changes: Inconsistent mixing of gradient solvents or evaporation of a volatile solvent component can alter the mobile phase composition and affect retention times.

-

Solution: Ensure mobile phase components are well-mixed and degassed. Keep solvent bottles capped to prevent evaporation.

-

-

Fluctuations in Column Temperature: Temperature variations can impact the viscosity of the mobile phase and the kinetics of partitioning, leading to shifts in retention time. A rule of thumb is that for a reversed-phase separation, a 1°C change in temperature can alter retention time by 1-2%.

-

Solution: Use a column oven to maintain a constant and consistent temperature.

-

-

Pump Issues: Inconsistent flow from the pump due to air bubbles, worn seals, or check valve problems will cause retention time to fluctuate.

-

Solution: Degas the mobile phase, prime the pump, and perform regular maintenance on pump seals and check valves.

-

Q5: I am not seeing any peak for Mulberrofuran A, or the peak is very small. What should I check?

The absence of a peak or a significantly reduced peak size can point to a number of issues.

-

Detector Settings: The detector may not be set to the correct wavelength for Mulberrofuran A. Check the UV spectrum of Mulberrofuran A to determine its lambda max.

-

Sample Degradation: Mulberrofuran A may be unstable in the sample solvent or under the analytical conditions.

-

Solution: Prepare fresh samples and investigate the stability of the compound in your chosen solvent.

-

-

Injection Problem: A blockage in the injector or an issue with the autosampler can prevent the sample from reaching the column.

-

System Leak: A leak in the system can lead to a loss of sample and a reduced or absent peak.

Troubleshooting Guide

HPLC Peak Shape Problems

| Problem | Potential Cause | Suggested Solution |

| Peak Tailing | Secondary interactions with silanols | Add 0.1% formic acid to the mobile phase. |

| Mobile phase pH too high | Ensure the mobile phase is acidic. | |

| Column overload | Reduce sample concentration or injection volume.[1] | |

| Peak Fronting | Sample solvent stronger than mobile phase | Dissolve sample in the initial mobile phase. |

| Column overload | Reduce sample concentration or injection volume.[1] | |

| Split Peaks | Sample solvent incompatibility | Dissolve sample in the initial mobile phase. |

| Column void or damage | Replace the column. | |

| Partially blocked column frit | Back-flush the column; if unresolved, replace the column. | |

| Broad Peaks | High extra-column volume | Use shorter, narrower ID tubing. |

| Late elution | Optimize the gradient to elute the peak earlier. | |

| Column degradation | Replace the column. |

Experimental Protocols

Typical HPLC Method for Mulberrofuran A Analysis

This protocol is a general starting point and may require optimization for your specific instrument and application.

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a gradient pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Methanol or Acetonitrile.

-

Gradient Program (Example):

-

0-5 min: 10% to 30% B

-

5-15 min: 30% to 70% B

-

15-20 min: 70% to 90% B

-

20-23 min: Hold at 90% B

-

23-26 min: 90% to 10% B

-

26-30 min: Re-equilibration at 10% B

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at the lambda max of Mulberrofuran A (determine by UV scan).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh a small amount of Mulberrofuran A standard.

-

Dissolve in the initial mobile phase composition (e.g., 10% Methanol/Acetonitrile in water with 0.1% formic acid) to a known concentration (e.g., 1 mg/mL).

-

If necessary, perform serial dilutions to create calibration standards.

-

Filter the sample through a 0.22 µm syringe filter before injection.[1]

-

Visual Troubleshooting Guides

Caption: A flowchart for troubleshooting common HPLC peak problems.

Caption: Experimental workflow for the HPLC analysis of Mulberrofuran A.

References

Technical Support Center: Optimizing Mulberrofuran A Dosage

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing Mulberrofuran A dosage to achieve desired biological effects while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Mulberrofuran A and what is its reported mechanism of action?

Mulberrofuran A is a natural compound belonging to the benzofuran (B130515) family, commonly isolated from plants of the Morus genus (mulberry). Its mechanism of action is reported to involve the inhibition of cyclooxygenase (COX) enzymes and modulation of arachidonate (B1239269) metabolism. Related compounds, such as Mulberrofuran G, have been shown to exhibit anti-inflammatory, antioxidant, antiviral, and antitumor effects, potentially through the inhibition of pathways like JAK/STAT and NOX.

Q2: What is a typical starting concentration range for in vitro experiments with Mulberrofuran A?

Based on data from related compounds like Mulberrofuran G, a starting concentration range of 1 µM to 50 µM is recommended for initial in vitro experiments. However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. A dose-response experiment is crucial to determine the effective and non-toxic concentration for your specific model.

Q3: How can I determine the cytotoxicity of Mulberrofuran A in my cell line?

Standard cytotoxicity assays such as the MTT, MTS, or LDH release assays are recommended. These assays measure cell viability and membrane integrity, respectively. It is advisable to perform these assays at multiple time points (e.g., 24, 48, and 72 hours) to understand the time-dependent effects of Mulberrofuran A.

Q4: Are there known IC50 values for Mulberrofuran A in various cell lines?

Publicly available, specific IC50 values for Mulberrofuran A across a wide range of cell lines are limited. However, for the related compound Mulberrofuran G , the following cytotoxic concentrations have been reported:

| Cell Line | Cell Type | IC50 / CC50 | Reference |

| A549 | Human Lung Carcinoma | 22.5 µM (IC50) | [cite: ] |

| NCI-H226 | Human Lung Carcinoma | 30.6 µM (IC50) | [cite: ] |

| HepG 2.2.15 | Human Hepatoma (HBV-producing) | 8.04 µM (CC50) | [cite: ] |

| Vero | Monkey Kidney Epithelial | >25 µM (non-toxic) | [cite: ] |

Note: This data is for Mulberrofuran G and should be used as a preliminary guide. It is essential to determine the specific IC50 for Mulberrofuran A in your experimental system.

Troubleshooting Guide for Cytotoxicity Assays

| Problem | Possible Cause(s) | Recommended Solution(s) |

| High background absorbance/fluorescence in control wells (compound only, no cells) | Mulberrofuran A may be colored or autofluorescent, interfering with the assay readout. | - Run a "compound only" control for each concentration and subtract the background reading from the corresponding cell-containing wells.- Consider switching to a different type of viability assay that uses a different detection method (e.g., from a colorimetric to a luminescent assay like CellTiter-Glo). |

| Inconsistent results between replicate wells | - Uneven cell seeding.- Pipetting errors.- "Edge effect" in multi-well plates. | - Ensure a homogenous single-cell suspension before seeding.- Use calibrated pipettes and be consistent with your technique.- Avoid using the outer wells of the plate for experimental samples; instead, fill them with sterile PBS or media to maintain humidity. |

| Unexpectedly high cell viability at high concentrations (U-shaped dose-response) | - Compound precipitation at high concentrations, leading to reduced effective concentration.- Interference of the compound with the assay chemistry (e.g., direct reduction of MTT reagent). | - Visually inspect wells for precipitate under a microscope. If present, consider using a different solvent or a lower concentration range.- Run a cell-free assay to check for direct interaction between Mulberrofuran A and the assay reagents. |

| High cytotoxicity observed in all tested concentrations | - The selected concentration range is too high for the specific cell line.- Solvent (e.g., DMSO) toxicity. | - Perform a broader dose-response experiment with lower concentrations.- Ensure the final solvent concentration in the culture medium is below the toxic threshold for your cell line (typically <0.5% for DMSO). Always include a vehicle control. |

Experimental Protocols

MTT Cell Viability Assay

This protocol is a standard method to assess cell metabolic activity as an indicator of cell viability.

Materials:

-

96-well flat-bottom plates

-

Mulberrofuran A stock solution (e.g., in DMSO)

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Mulberrofuran A in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only controls.

-

Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well. Incubate for 3-4 hours at 37°C until a purple precipitate is visible.

-

Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This assay measures the release of LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.

Materials:

-

96-well flat-bottom plates

-

Mulberrofuran A stock solution

-

Complete cell culture medium (serum-free medium is recommended during the assay period to reduce background)

-

LDH assay kit (containing reaction mixture and stop solution)

-

Lysis buffer (positive control)

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Include wells for a positive control (cells to be lysed) and a negative control (untreated cells).

-

Incubation: Incubate the plate for the desired exposure time.

-

Sample Collection: After incubation, carefully transfer a portion of the cell culture supernatant (e.g., 50 µL) to a new 96-well plate.

-

Positive Control: Add lysis buffer to the positive control wells and incubate for the time recommended by the kit manufacturer to achieve complete cell lysis. Then, transfer the supernatant as in the previous step.

-

LDH Reaction: Add the LDH reaction mixture to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually up to 30 minutes).

-

Reaction Termination: Add the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at the wavelength specified by the kit manufacturer.

-

Data Analysis: Calculate the percentage of cytotoxicity for each treatment group relative to the positive control.

Visualizations

Caption: Workflow for optimizing Mulberrofuran A dosage.

Caption: Troubleshooting flowchart for cytotoxicity assays.

Caption: Putative signaling pathway for Mulberrofuran A-induced apoptosis.

Identifying and characterizing Mulberrofuran A degradation products

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Mulberrofuran A. The information provided is designed to help identify and characterize its degradation products.

Frequently Asked Questions (FAQs)

Q1: What is a forced degradation study and why is it necessary for Mulberrofuran A?

A1: A forced degradation study is a process where a drug substance, such as Mulberrofuran A, is intentionally exposed to stress conditions that are more severe than accelerated stability conditions. The purpose is to identify the likely degradation products, understand the degradation pathways, and establish the intrinsic stability of the molecule. This is a critical step in developing and validating a stability-indicating analytical method, which can accurately measure the active pharmaceutical ingredient (API) without interference from its degradants.

Q2: What are the most probable degradation pathways for Mulberrofuran A?

A2: While specific degradation pathways for Mulberrofuran A are not extensively documented, based on its 2-arylbenzofuran structure with a resorcinol (B1680541) moiety and a prenyl group, the following pathways are likely:

-

Acid-Catalyzed Ring Opening: The benzofuran (B130515) ring system is susceptible to acid-catalyzed hydrolysis, which would likely involve protonation of the furan (B31954) ring, leading to the formation of a carbocation intermediate. This intermediate can then be attacked by a nucleophile like water, causing the C2-O bond to cleave and forming a substituted phenolic compound.

-

Oxidative Degradation: The phenolic hydroxyl groups and the prenyl group are susceptible to oxidation. Oxidative stress can lead to the formation of quinone-type structures, epoxides, or cleavage of the prenyl side chain.

-

Photodegradation: Flavonoids are known to be sensitive to UV radiation, which can induce photochemical transformations. This may involve radical reactions leading to polymerization or further degradation into smaller aromatic compounds.

Q3: What are the potential degradation products of Mulberrofuran A that I should look for?

A3: Based on the probable degradation pathways, you should look for the following types of degradation products:

-

Phenolic Ketones: Resulting from the acid-catalyzed opening of the furan ring.

-

Quinones: Arising from the oxidation of the phenolic hydroxyl groups.

-

Cleavage Products: Smaller phenolic acids and aldehydes resulting from the breakdown of the C-ring of the flavonoid-like structure.

-

Prenyl Group Modification Products: Such as epoxides or hydroxylated derivatives on the prenyl side chain.

Q4: I am observing low signal intensity for Mulberrofuran A and its potential degradation products during LC-MS analysis. What could be the cause and how can I troubleshoot it?

A4: Low signal intensity in the mass spectrometry of flavonoids is a common issue. Here are some potential causes and solutions:

-

Suboptimal Ionization: The choice of ionization mode (positive or negative) and mobile phase pH is critical. For flavonoids, a slightly acidic mobile phase (e.g., with 0.1% formic acid) generally enhances protonation and signal in positive mode.

-

Sample Concentration: Your sample might be too dilute, or conversely, too concentrated, leading to ion suppression. Try analyzing a dilution series to find the optimal concentration.

-

Matrix Effects: Other compounds in your sample matrix might be co-eluting with your analytes and suppressing their ionization. To mitigate this, you can improve chromatographic separation, dilute your sample, or use a solid-phase extraction (SPE) clean-up step.

-

Instrument Contamination: A dirty ion source or mass optics can significantly reduce signal intensity. Ensure regular cleaning and maintenance of your mass spectrometer.

Troubleshooting Guide

| Problem | Possible Cause | Recommended Solution |

| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (e.g., acid, base, oxidizing agent), elevate the temperature, or prolong the exposure time. |

| Mulberrofuran A is highly stable under the applied conditions. | Expose the compound to a broader range of more aggressive stress conditions as outlined in the experimental protocols. | |

| Complete degradation of Mulberrofuran A. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time to achieve a target degradation of 5-20%. |

| Poor resolution between Mulberrofuran A and its degradation products in HPLC. | The chromatographic method is not optimized. | Modify the mobile phase composition, gradient profile, or column chemistry. Consider using a column with a different selectivity. |

| Co-elution of multiple degradation products. | Adjust the gradient to better separate the peaks. Utilize a mass spectrometer to identify if multiple components are present in a single chromatographic peak. | |

| Mass imbalance in the chromatogram (sum of API and degradants is not close to 100%). | Some degradation products are not UV active or have a different UV maximum. | Use a mass spectrometer detector (MS) in addition to a UV detector to identify non-chromophoric degradants. |

| Degradation products are volatile or not eluted from the column. | Use a mass spectrometer to check for volatile compounds in the headspace of the sample. Ensure the analytical method is capable of eluting all potential degradation products. |

Experimental Protocols

Forced Degradation Study Protocol for Mulberrofuran A

This protocol outlines the conditions for subjecting Mulberrofuran A to hydrolytic, oxidative, thermal, and photolytic stress. The goal is to achieve 5-20% degradation.

1. Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Mulberrofuran A in a suitable solvent such as methanol (B129727) or acetonitrile.

2. Stress Conditions:

| Stress Condition | Reagent/Condition | Temperature | Time |

| Acid Hydrolysis | 0.1 M HCl | 60°C | 2, 4, 8, 12, 24 hours |

| Base Hydrolysis | 0.1 M NaOH | Room Temperature | 1, 2, 4, 8 hours |

| Oxidative Degradation | 3% H₂O₂ | Room Temperature | 2, 4, |

Technical Support Center: Large-Scale Synthesis of Mulberrofuran A

Welcome to the technical support center for the large-scale synthesis of Mulberrofuran A. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this complex natural product.

Frequently Asked Questions (FAQs)

Q1: What are the primary hurdles in the large-scale synthesis of Mulberrofuran A?

A1: The large-scale synthesis of Mulberrofuran A, a complex Diels-Alder type adduct, presents several significant challenges inherent to the synthesis of structurally intricate natural products. These include:

-

Stereocontrol: Establishing and maintaining the correct stereochemistry at multiple chiral centers throughout a multi-step synthesis is a primary difficulty.

-

Construction of the Fused Ring System: The creation of the complex, fused polycyclic core of Mulberrofuran A with the desired substituents in the correct spatial orientation can be challenging.

-

Protecting Group Strategy: A multi-step protecting group strategy is often necessary, and the selective removal of these groups in the final stages without affecting other sensitive functional groups can be problematic.

-

Scalability: Reactions that are successful on a small laboratory scale may not be directly transferable to a larger, process-scale synthesis, often resulting in decreased yields and increased side products.

-

Low Overall Yield: Due to the numerous steps typically involved in total synthesis, the overall yield is often low, making the process economically challenging for large-scale production.

-

Purification: The separation of Mulberrofuran A from structurally similar byproducts and impurities can be difficult and require multiple chromatographic steps, which is not ideal for large-scale operations.

Q2: Are there any specific reaction types in the synthesis of Mulberrofuran A that are particularly challenging to scale up?

A2: While a specific large-scale synthesis of Mulberrofuran A is not widely published, based on its structure, the following reaction types are anticipated to be challenging to scale up:

-

Diels-Alder Cycloaddition: Achieving high yield and stereoselectivity in the key Diels-Alder reaction that forms the core structure can be difficult on a large scale. Factors such as catalyst selection, solvent, and temperature become even more critical.

-

Macrolactonization/Cyclization: If the synthesis involves a ring-closing step to form a large ring, this can be low-yielding due to competing intermolecular reactions.

-

Catalytic Reactions: Reactions involving transition metal catalysts, such as cross-coupling reactions to build fragments of the molecule, can face challenges with catalyst deactivation, turnover number, and removal of metal residues on a large scale.

Q3: What are the common sources of impurities in the synthesis of Mulberrofuran A?

A3: Impurities can arise from various sources throughout the synthesis. Common issues include:

-

Starting Material Purity: The purity of the initial starting materials is crucial, as impurities can be carried through the synthesis and lead to side reactions.

-

Side Reactions: Competing side reactions can lead to the formation of structural isomers or related substances that are difficult to separate from the desired product.

-

Incomplete Reactions: Incomplete conversion of starting materials or intermediates can result in a complex mixture that complicates purification.

-

Reagent Decomposition: Some reagents may be unstable under the reaction conditions, leading to the formation of degradation products.

-

Solvent Impurities: The use of non-anhydrous or impure solvents can introduce water or other reactive species that can interfere with the reactions.

Troubleshooting Guides

Problem 1: Low Yield in the Key Diels-Alder Reaction

| Potential Cause | Troubleshooting Step | Expected Outcome |

| Suboptimal Catalyst or Reaction Conditions | Screen a variety of Lewis acid or organocatalysts to identify the most effective one for the specific substrates. Optimize the reaction temperature, concentration, and reaction time through small-scale experiments. | Improved catalytic turnover and higher conversion to the desired Diels-Alder adduct. |

| Poor Quality of Dienophile or Diene | Ensure the purity of the reacting partners through recrystallization or chromatography before use. | Reduced side reactions and increased yield of the desired product. |

| Solvent Effects | Test a range of solvents with varying polarities to find the optimal medium for the cycloaddition. Ensure the solvent is anhydrous if using moisture-sensitive catalysts. | Enhanced reaction rate and selectivity. |